molecular formula C11H8N2O3S B2626999 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 58779-63-8

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2626999
CAS No.: 58779-63-8
M. Wt: 248.26
InChI Key: IAAAAIVRZUVFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a promising chemical scaffold recognized for its significant potential in pharmaceutical and biochemical research, particularly in the development of novel therapeutics for autoimmune diseases and cancer. This compound serves as a core structure for designing potent inhibitors of critical biological targets. Its primary research value lies in its application as a Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ) inverse agonist. RORγ is a ligand-dependent transcription factor that plays a master role in the differentiation and function of Th17 cells, which are pivotal drivers in autoimmune pathologies such as multiple sclerosis, rheumatoid arthritis, and psoriasis . Optimized derivatives of this scaffold have demonstrated remarkable efficacy, with some compounds exhibiting RORγ inhibitory activity (IC50) in the nanomolar range (40-140 nM), representing a 300-fold enhancement over the initial hit compound . Furthermore, research has revealed that this versatile scaffold can be rationally designed to directly inhibit Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory responses . Analogues of this compound have been developed into some of the most potent small-molecule TNF-α inhibitors reported, showing strong activity in cell-based assays and presenting a viable strategy for targeting protein-protein interactions . The benzo[cd]indol-2(1H)-one structure is therefore a valuable tool for researchers exploring new treatment strategies for Th17-mediated autoimmune diseases, inflammatory disorders, and castration-resistant prostate cancer through the modulation of RORγ and TNF-α pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-oxo-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAAAIVRZUVFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

  • Medicinal Chemistry :
    • RORγ Inhibition : 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide acts as an antagonist to the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a critical role in the pathogenesis of autoimmune diseases. Its ability to inhibit RORγ makes it a potential therapeutic agent for conditions such as psoriasis and asthma .
    • Cancer Treatment : The compound has demonstrated anticancer properties by inhibiting cancer cell proliferation. Its structural characteristics allow it to effectively bind to biological targets involved in cancer pathways .
  • Biological Studies :
    • Enzyme Inhibition : This compound inhibits specific enzymes, such as Mycobacterium tuberculosis lumazine synthase, with a Ki value of 70 µM, showcasing its potential in treating infectious diseases .
    • Anti-inflammatory Properties : As a TNF-alpha inhibitor, derivatives of this compound have shown promise in reducing inflammation, making it a candidate for further exploration in inflammatory diseases .
  • Chemical Synthesis :
    • The compound serves as a building block for synthesizing more complex molecules and can be utilized in various chemical reactions, including oxidation and reduction .

The biological activities associated with this compound include:

Activity Type Description
Antimicrobial Demonstrates significant antimicrobial properties suitable for infectious disease treatment.
Anticancer Inhibits cancer cell proliferation through effective binding to cancer-related targets.
Anti-inflammatory Acts as a TNF-alpha inhibitor, reducing inflammation in various conditions.

Case Studies

  • Study on RORγ Inhibition :
    • A virtual screening approach identified derivatives of this compound as effective RORγ inhibitors with IC50 values ranging from 1.1 µM to 10.7 µM. The most potent compounds exhibited strong inverse agonist activity .
  • Lumazine Synthase Inhibition :
    • Research focused on the inhibitory effects of this compound on Mycobacterium tuberculosis lumazine synthase led to further optimization of its structure for enhanced efficacy against tuberculosis .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with RORγ. It acts as an antagonist, binding to the ligand-binding domain of RORγ and inhibiting its activity. This inhibition affects the transcriptional regulation of genes involved in the differentiation and function of Th17 cells, which are implicated in autoimmune diseases .

Comparison with Similar Compounds

Structural Modifications and Target Specificity

The benzo[cd]indole core serves as a rigid platform for diverse substituents, enabling tailored interactions with distinct targets:

Compound Name Substituents Primary Target Activity (Ki/IC₅₀) Selectivity Profile Therapeutic Area
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide None (parent compound) RORγ IC₅₀ = 0.12 μM (derivatives) >100-fold selectivity over RORα/β Prostate cancer, autoimmune diseases
Compound 47 (mPTPB inhibitor) Phosphate ester side chain mPTPB Ki = 1.1 μM >30-fold over mPTPA, PTP1B, SHP2 Tuberculosis
Compound 9 (Lumazine inhibitor) Carboxymethyl sulfonamide Lumazine synthase Ki = 70 μM N/A Tuberculosis
N-(4-Butylphenyl) derivative 4-Butylphenyl sulfonamide RORγ Not reported High (specific to RORγ) Cancer research
TNF-α inhibitors Varied aryl/alkyl sulfonamides TNF-α IC₅₀ = 2–10 μM (varies) Moderate selectivity Inflammatory diseases
Key Observations:
  • RORγ Inhibitors : Derivatives with bulky aromatic substituents (e.g., 4-butylphenyl) enhance hydrophobic interactions in the RORγ ligand-binding domain, improving potency .
  • Antimicrobial Agents : Phosphate esters (e.g., compound 47) increase polarity, aiding binding to mPTPB’s charged active site .
  • TNF-α Inhibitors : Flexible alkyl chains (e.g., hydroxyethyl) optimize steric compatibility with TNF-α’s binding pocket .

Mechanism of Action

  • RORγ Inverse Agonism: The parent compound displaces endogenous ligands (e.g., cholesterol), destabilizing RORγ’s active conformation and suppressing transcription of pro-inflammatory cytokines .
  • Noncompetitive Inhibition (mPTPB): Compound 47 binds allosterically, disrupting bacterial phosphatase activity without competing with substrates .
  • Competitive Inhibition (Lumazine Synthase) : Compound 9 occupies the substrate-binding site, blocking lumazine biosynthesis .

Pharmacokinetic and Physicochemical Properties

Property This compound Phosphate Ester Derivatives (e.g., 47) Aryl-Substituted Derivatives (e.g., N-(4-butylphenyl))
LogP ~2.5 (predicted) ~1.8 (increased polarity) ~3.8 (lipophilic)
Solubility Moderate (DMSO) High (aqueous) Low (requires formulation)
Oral Bioavailability Yes (in derivatives) Limited (polar phosphate) Variable (depends on substituent)

Selectivity and Off-Target Effects

  • RORγ vs. RORα/β : The parent compound’s sulfonamide group forms hydrogen bonds with RORγ-specific residues (e.g., Arg367), minimizing off-target binding .
  • mPTPB vs. Human Phosphatases : Compound 47’s phosphate group interacts with Arg128 in mPTPB, a residue absent in human homologs, ensuring selectivity .

Biological Activity

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic functions. For example, it has been shown to inhibit Mycobacterium tuberculosis lumazine synthase with a Ki value of 70 μM .
  • Receptor Modulation : It modulates receptor activity, particularly as a retinoic acid-related orphan receptor gamma (RORγ) antagonist. Studies indicate that it exhibits IC50 values ranging from 40 to 140 nM against RORγ, suggesting its potential in treating autoimmune diseases such as psoriasis and asthma .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
  • Anticancer Properties : Its ability to inhibit cancer cell proliferation has been noted. The indole structure allows for effective binding to biological targets involved in cancer pathways .
  • Anti-inflammatory Effects : As a TNF-alpha inhibitor, derivatives of this compound have shown promise in reducing inflammation .

Research Findings

A variety of studies have explored the biological implications and potential applications of this compound:

Case Studies

  • Study on RORγ Inhibition : A virtual screening strategy identified derivatives of this compound as effective RORγ inhibitors with IC50 values ranging from 1.1 µM to 10.7 µM. The most potent compounds exhibited strong inverse agonist activity .
  • Lumazine Synthase Inhibition : Another study focused on its inhibitory effects on Mycobacterium tuberculosis lumazine synthase, leading to further optimization of the compound's structure for enhanced efficacy .

Data Table: Biological Activity Overview

Activity TypeTarget/PathwayIC50 ValuesReference
RORγ InhibitionRORγt40 - 140 nM
Enzyme InhibitionMycobacterium tuberculosisKi = 70 μM
AntimicrobialVarious pathogensNot specified
Anti-inflammatoryTNF-alphaPotent

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